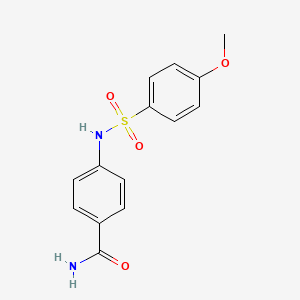

4-(4-Methoxybenzenesulfonamido)benzamide

Beschreibung

4-(4-Methoxybenzenesulfonamido)benzamide is a sulfonamide derivative featuring a benzamide core linked to a 4-methoxybenzenesulfonamide group. This structure combines aromatic sulfonamide and benzamide moieties, which are pharmacologically significant due to their roles in enzyme inhibition (e.g., carbonic anhydrases, PD-L1) and antitumor activity . The methoxy group enhances solubility and modulates electronic properties, influencing binding interactions.

Eigenschaften

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-10(3-5-11)14(15)17/h2-9,16H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZGUZIATUSLTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzenesulfonamido)benzamide typically involves the condensation of 4-methoxybenzenesulfonamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxybenzenesulfonamido)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxybenzenesulfonamido)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Wirkmechanismus

The mechanism of action of 4-(4-Methoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase IX, an enzyme involved in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance, leading to the death of cancer cells . The compound also interacts with other enzymes and proteins, contributing to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- PD-L1 Inhibition : Methoxy and halogen substituents (e.g., 4-fluorophenyl in Compound 4) enhance PD-L1 binding, likely due to hydrophobic interactions .

- Enzyme Inhibition: Thioureido and benzamide hybrids (e.g., 7f) show nanomolar affinity for hCA isoforms, critical for antitumor effects .

- Cytotoxicity : Podophyllotoxin analogs (e.g., 494) with sulfonamide-benzamide groups exhibit sub-micromolar GI₅₀ values, surpassing etoposide in potency .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Calculated based on structural similarity.

- Methoxy Groups: Improve solubility compared to non-polar analogs (e.g., trifluoromethyl derivatives in ) .

- Thermal Stability : Higher melting points (e.g., 215–217°C for 7l) correlate with crystalline purity, critical for formulation .

Mechanistic Insights

- PD-L1 Binding : Sulfonamide derivatives (e.g., Compound 4) disrupt PD-1/PD-L1 interactions via sulfonamide oxygen interactions with Tyr56 and Asp122 residues .

- Topoisomerase Inhibition : Planar benzamide moieties (e.g., in Compound 494) intercalate DNA, while sulfonamide groups enhance enzyme binding .

- ADMET Profiles : Most analogs (e.g., compounds) show low cytotoxicity to fibroblasts, suggesting favorable safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.